molecular formula C28H26N4O4S B11639956 5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide

5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11639956
M. Wt: 514.6 g/mol
InChI Key: QNYPHENLENMMRS-UHFFFAOYSA-N
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Description

5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, a methyl group, a furan ring, and a dihydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the dihydropyridine ring and the introduction of various functional groups. Common synthetic routes may involve the use of starting materials such as cyanoacetates, methoxyphenyl derivatives, and furan derivatives. Reaction conditions typically include the use of solvents like ethanol or methanol, and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-CYANO-2-METHOXYPHENYLBORONIC ACID: Shares the cyano and methoxyphenyl groups but differs in overall structure and properties.

    5-CYANO-2-METHOXYPHENYLBORONIC ACID PINACOL ESTER: Similar functional groups but different in terms of esterification and overall molecular framework.

Uniqueness

5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups and structural complexity, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H26N4O4S

Molecular Weight

514.6 g/mol

IUPAC Name

6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C28H26N4O4S/c1-17-13-14-23(36-17)26-20(15-29)28(37-16-24(33)31-19-9-5-4-6-10-19)30-18(2)25(26)27(34)32-21-11-7-8-12-22(21)35-3/h4-14,26,30H,16H2,1-3H3,(H,31,33)(H,32,34)

InChI Key

QNYPHENLENMMRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3OC)C)SCC(=O)NC4=CC=CC=C4)C#N

Origin of Product

United States

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